N-(4-acetylphenyl)-2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamide
Description
N-(4-acetylphenyl)-2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamide is a synthetic acetamide derivative featuring a 1,3,4-oxadiazole core substituted with an ethyl group at position 5 and a phenoxy-acetamide moiety at position 2. The compound’s structure integrates a 4-acetylphenyl group linked via an acetamide bridge, which likely enhances its pharmacokinetic properties, such as membrane permeability and metabolic stability.
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-3-19-22-23-20(27-19)15-5-4-6-17(11-15)26-12-18(25)21-16-9-7-14(8-10-16)13(2)24/h4-11H,3,12H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBMUOQVMKZSDQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC(=CC=C2)OCC(=O)NC3=CC=C(C=C3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their properties:
Key Comparative Insights
Synthetic Accessibility: The bromophenylquinoline derivative () achieved an 86% yield, indicating efficient coupling reactions for oxadiazole-thioacetamide hybrids. In contrast, tetrazole analogs () exhibited lower yields (32–34%), highlighting the synthetic challenge of substituting oxadiazole with alternative heterocycles . The target compound’s ethyl-oxadiazole-phenoxy scaffold may benefit from similar high-yield protocols, though direct data is absent.
Biological Activity: Benzofuran-oxadiazole derivatives () demonstrated potent antimicrobial activity via Laccase catalysis, suggesting that the oxadiazole core is critical for enzyme interaction. Pyrrol- and indole-containing analogs (–13) are used in screening libraries, implying their utility in target-agnostic bioactivity studies. The target compound’s acetylphenyl group could offer specificity for acetyltransferase or kinase targets .
Physicochemical Properties: Molecular weights range from 247–568 g/mol across analogs. The target compound (~352–374 g/mol, inferred from –13) falls within the ideal range for drug-likeness (300–500 g/mol). The phenoxy-acetamide linkage (common in ) likely improves solubility compared to thioacetamide or tetrazole derivatives .
Spectral Characterization :
- IR spectra of similar compounds (e.g., ) show distinct NH (3446 cm⁻¹) and C=O (1670 cm⁻¹) stretches. ¹H NMR signals for acetyl (δ 2.57 ppm) and CH₂ (δ 4.51 ppm) groups provide benchmarks for verifying the target compound’s structure .
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